molecular formula C20H26N8OS B1684296 SCH-1473759 CAS No. 1094069-99-4

SCH-1473759

カタログ番号: B1684296
CAS番号: 1094069-99-4
分子量: 426.5 g/mol
InChIキー: RHGZQGXELRMGES-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Aurora A Kinase Binding Pocket Interactions

  • Hydrophobic Pocket Occupation : The imidazo[1,2-a]pyrazine core occupies a hydrophobic cleft formed by Leu139, Ala160, and Leu194.
  • Catalytic Lysine Engagement : The hydroxyl group of the amino alcohol side chain hydrogen-bonds with Lys162, a residue critical for ATP coordination.
  • Gatekeeper Residue Interaction : The methyl group on the pyrazine ring avoids steric clashes with Thr217, Aurora A’s gatekeeper residue, enabling selective inhibition over kinases with bulkier gatekeepers.
Crystallographic Parameter Value
PDB ID 3MYG
Resolution (angstrom) 2.4
Space Group P 61 2 2
R-work/R-free 0.221/0.245

The structure revealed that this compound binds Aurora A in a DFG-in conformation, stabilizing the kinase in an inactive state. Comparative analysis with Aurora B complexes (though not yet crystallized with this compound) suggests similar binding modes, explaining its dual inhibitory profile (IC₅₀: 4 nM Aurora A, 13 nM Aurora B).

Structural Determinants of Selectivity

This compound’s selectivity for Aurora kinases over related kinases (e.g., CDK2, PLK1) arises from:

  • Complementarity to the Aurora A/B ATP-binding pocket , which is shallower than that of other kinases.
  • A unique water-mediated hydrogen bond between the pyrazole nitrogen and Glu181, a residue absent in non-Aurora kinases.

特性

IUPAC Name

2-[ethyl-[[5-[[6-methyl-3-(1H-pyrazol-4-yl)imidazo[1,2-a]pyrazin-8-yl]amino]-1,2-thiazol-3-yl]methyl]amino]-2-methylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N8OS/c1-5-27(20(3,4)12-29)11-15-6-17(30-26-15)25-18-19-21-9-16(14-7-22-23-8-14)28(19)10-13(2)24-18/h6-10,29H,5,11-12H2,1-4H3,(H,22,23)(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHGZQGXELRMGES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=NSC(=C1)NC2=NC(=CN3C2=NC=C3C4=CNN=C4)C)C(C)(C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N8OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10648851
Record name 2-{Ethyl[(5-{[6-methyl-3-(1H-pyrazol-4-yl)imidazo[1,2-a]pyrazin-8-yl]amino}-1,2-thiazol-3-yl)methyl]amino}-2-methylpropan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10648851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

426.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1094069-99-4
Record name 2-{Ethyl[(5-{[6-methyl-3-(1H-pyrazol-4-yl)imidazo[1,2-a]pyrazin-8-yl]amino}-1,2-thiazol-3-yl)methyl]amino}-2-methylpropan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10648851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

準備方法

SCH-1473759の合成には、オーロラキナーゼに対して高い特異性と効力を有する化合物を生成するように設計された一連の化学反応が含まれます。合成経路には、通常、化合物の主要な構造成分であるイミダゾ[1,2-a]ピラジンコアの形成が含まれます。 反応条件には、多くの場合、所望の化学的変換が効率的に起こるように、特定の試薬と触媒の使用が含まれます . This compoundの工業生産方法は、最終製品の純度と効力を確保するために、厳格な品質管理を維持しながら、これらの合成経路を拡大することになるでしょう .

科学的研究の応用

Cancer Treatment

  • Efficacy Against Tumor Cell Lines : SCH-1473759 has shown significant anti-tumor activity against a diverse panel of tumor cell lines, including those from various tissue origins and genetic backgrounds. Studies have indicated that prolonged exposure (24 hours) is necessary for maximal induction of DNA content and inhibition of cell growth in asynchronous cells. However, when combined with taxane or kinesin spindle protein inhibitors, shorter exposure times (less than 4 hours) can also effectively induce cell death .
  • Combination Therapies : The compound exhibits enhanced efficacy when used in combination with other chemotherapeutic agents, such as taxanes and kinesin spindle protein inhibitors. For instance, dosing this compound 12 hours post-taxane treatment has been shown to optimize anti-tumor activity in preclinical models . This synergistic effect suggests that this compound could improve treatment outcomes for resistant cancer types when integrated into combination therapy regimens.

Preclinical Studies

  • Xenograft Models : In vivo studies using human tumor xenograft models have demonstrated dose- and schedule-dependent anti-tumor activity of this compound. At a low dose of 5 mg/kg administered via intraperitoneal injection, the compound achieved a 50% tumor growth inhibition by day 16 .
  • Pharmacokinetics : Recent pharmacokinetic studies have revealed that this compound has limited oral bioavailability but maintains stability in murine plasma over time. Following oral administration, the compound exhibited a peak concentration at approximately 1 hour post-dose, with a half-life of around 70.8 minutes . These findings underscore the need for further optimization of formulation strategies to enhance bioavailability.

Case Study 1: Combination Therapy with Taxanes

In a study assessing the efficacy of this compound combined with taxanes, researchers found that the combination led to significantly enhanced cytotoxic effects on cancer cells compared to either agent alone. This study highlighted the importance of understanding drug-drug interactions to optimize therapeutic regimens for better patient outcomes .

Case Study 2: Preclinical Efficacy in Xenograft Models

Another significant study utilized xenograft models to evaluate the anti-tumor activity of this compound. The results showed that continuous dosing schedules resulted in substantial tumor growth inhibition, reinforcing the potential of this compound as an effective treatment option in oncology .

類似化合物との比較

Comparison with Similar Aurora Kinase Inhibitors

Potency and Selectivity
Compound Target Specificity IC50 (nM) Off-Target Activity
SCH-1473759 Pan-Aurora (AURKA/B) 4 (AURKA), 13 (AURKB) Src, Chk1, VEGFR2, IRAK4
Alisertib AURKA-selective 1 (AURKA) Limited data
Barasertib AURKB-selective 0.37 (AURKB) No significant off-target activity
PF-03814735 Dual AURKA/B 0.8 (AURKA), 5 (AURKB) Weak inhibition of Flt3, FAK, TrkA
GSK-1070916 AURKB/C-selective 0.03 (AURKB) High selectivity for Aurora kinases

Key Findings :

  • This compound’s dual inhibition may offer broader antitumor effects compared to selective inhibitors like Alisertib (AURKA) or Barasertib (AURKB) .
  • PF-03814735 has superior potency against AURKA (IC50 = 0.8 nM) but lower selectivity, inhibiting Flt3 and FAK .
Pharmacokinetics
Compound Bioavailability (F) Half-Life (h) Key Limitations
This compound 0.002 1.2 Poor oral absorption; requires formulation optimization
Alisertib 20–30% (preclinical) 15–20 Dose-limiting neutropenia in clinical trials
Barasertib ~50% (IV) 10–15 Requires intravenous administration

Key Findings :

  • This compound’s oral bioavailability is significantly lower than Alisertib or Barasertib, limiting its clinical utility without formulation improvements .
  • Its short half-life (1.2 h) necessitates frequent dosing compared to Alisertib (15–20 h) .
Preclinical Efficacy
  • This compound : Achieves 50% TGI at 5 mg/kg (subcutaneous, twice daily) and 69% TGI at 10 mg/kg in intermittent dosing regimens .
  • Cenisertib : A multi-kinase inhibitor (AURKA/B, ABL1, AKT) with broad antitumor activity but higher toxicity risks .

Key Findings :

  • This compound’s efficacy is comparable to other Aurora inhibitors but requires optimization of dosing schedules to mitigate pharmacokinetic limitations .
Biomarker Associations
  • EPHA2 Methylation : High methylation of EPHA2 correlates with resistance to this compound, suggesting its utility as a predictive biomarker .
  • TREX1 Methylation : Low TREX1 expression (linked to high methylation) enhances sensitivity to this compound and other Aurora inhibitors .

Key Findings :

    生物活性

    SCH-1473759 is a potent inhibitor of Aurora kinases A and B, which are critical regulators of cell division and are implicated in various cancers. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

    This compound is an imidazo-[1,2-a]pyrazine derivative that exhibits significant inhibitory activity against Aurora kinases. It has an IC50 of 25 nM for inhibiting phosphorylated histone H3 (phos-HH3), indicating its effectiveness in disrupting mitotic processes in cancer cells. The compound demonstrates high aqueous solubility (11.4 mM) and a low Kd of 0.02 nM for Aurora A and 0.03 nM for Aurora B, making it a promising candidate for intravenous administration .

    Table 1: Inhibitory Potency of this compound

    Target KinaseIC50 (nM)Kd (nM)
    Aurora A250.02
    Aurora B250.03
    Src family kinases<10N/A
    Chk113N/A
    VEGFR21N/A
    IRAK437N/A

    Pharmacokinetics and Toxicology

    In pharmacokinetic studies involving tumor-bearing mice, this compound demonstrated favorable absorption and distribution characteristics. The maximum tolerated dose (MTD) was determined to be below the threshold that caused significant body weight loss (≥20%) or lethality. The compound was administered at doses ranging from 50 mg/kg to 100 mg/kg biweekly .

    Table 2: Pharmacokinetic Parameters of this compound

    SpeciesClearance (mL/min/kg)Half-life (hours)Protein Binding (%)
    RodentsHighModerate87
    DogModerateModerate87
    MonkeyModerateModerate84
    HumanModerateModerate85

    1. Small Cell Lung Cancer (SCLC)

    A study highlighted the potential of this compound in treating small cell lung cancer (SCLC). Increased DNA methylation levels were associated with enhanced sensitivity to Aurora kinase inhibitors, including this compound. This correlation suggests that epigenetic modifications may influence the efficacy of targeted therapies in SCLC .

    2. Combination Therapy Efficacy

    In combination with taxanes and KSP inhibitors, this compound exhibited enhanced antitumor activity in various preclinical models. The compound's ability to synergize with other chemotherapeutic agents underscores its potential in combination therapy strategies for more effective cancer treatment .

    Research Findings on Chemosensitivity

    Recent epigenome-wide studies have shown that DNA methylation patterns can predict the response to this compound among SCLC cell lines. Specifically, the gene TREX1, which is involved in DNA sensing pathways, was found to correlate with chemosensitivity to Aurora kinase inhibitors . This finding emphasizes the importance of personalized medicine approaches based on genetic and epigenetic profiling.

    Q & A

    Q. What validated analytical methods are recommended for quantifying SCH-1473759 in preclinical plasma samples?

    A robust UHPLC-MS/MS method has been developed for this compound quantification in murine plasma. Key parameters include:

    • Sample preparation : Liquid-liquid extraction using ethyl acetate with alisertib as an internal standard, followed by reconstitution in H2O/ACN (60:40) .
    • Chromatography : Waters ACQUITY UPLC® system with an HSS PFP C18-A column (2.0 × 50 mm, 1.7 µm), isocratic elution (0.1% formic acid in water/acetonitrile) at 0.3 mL/min .
    • Validation : Linear range of 0.5–2500 ng/mL (R² = 0.9953), accuracy ±15%, and precision meeting FDA guidelines. Low extraction matrix effects allow an LLOQ of 0.5 ng/mL .

    Q. What are the critical pharmacokinetic parameters of this compound in murine models?

    Key findings from oral administration (20 mg/kg) in SCID mice:

    • Absorption : Poor bioavailability (F = 0.002), with CMAX = 34 ng/mL at 1 hour post-dose .
    • Elimination : Single-phase kinetics with t1/2 ≈ 1.2 hours, consistent with intravenous studies .
    • Exposure : AUC = 0.1289 ± 0.02 h·µM, significantly lower than intravenous dosing (AUC = 0.90 h·µM at 2.5 mg/kg) .

    Q. How should researchers optimize stability testing for this compound in biological matrices?

    Stability assessments include:

    • Short-term : 3-hour incubation at 37°C showed minimal degradation in plasma .
    • Freeze-thaw : Three cycles caused negligible changes in mid/high concentrations but +32% variability in low concentrations (1.5 ng/mL) due to evaporation .
    • Pre-analytical storage : Samples stored at -80°C with 20% 2-hydroxypropyl-β-cyclodextrin to prevent aggregation .

    Advanced Research Questions

    Q. How does this compound’s mechanism of action inform combination therapy design with taxanes or KSP inhibitors?

    Synergy with taxanes (e.g., docetaxel) arises from:

    • Mitotic arrest acceleration : this compound shortens taxane-induced mitotic arrest, enhancing endoreduplication and apoptosis. Dosing 12 hours post-taxane maximizes efficacy .
    • Dose optimization : In A2780 ovarian xenografts, 5 mg/kg (subcutaneous, BID) achieved 50% tumor growth inhibition (TGI); 10 mg/kg (intermittent dosing) increased TGI to 69% .

    Q. What methodological strategies address this compound’s low oral bioavailability in preclinical models?

    Potential solutions include:

    • Formulation refinement : Testing alternative solubilizing agents (e.g., lipid-based carriers) to improve absorption .
    • Dosing route comparison : Subcutaneous administration achieves higher exposure (AUC = 0.90 h·µM at 2.5 mg/kg) than oral dosing .
    • Pharmacokinetic modeling : Use Bailer’s method for AUC calculations to prioritize compounds with favorable bioavailability early in development .

    Q. How can contradictions between in vitro potency (IC50) and in vivo efficacy (TGI) be resolved?

    Discrepancies may stem from:

    • Tumor microenvironment factors : Hypoxia or stromal interactions reducing drug penetration .
    • Dosing schedules : Intermittent regimens (5 days on/5 days off) improve tolerability and efficacy vs. continuous dosing .
    • Biomarker integration : EPHA2 hypomethylation correlates with resistance; pre-screening tumors for EPHA2 status could stratify responders .

    Q. What experimental approaches validate this compound’s selectivity across kinase families?

    • Kinase profiling : this compound exhibits >10× selectivity for Aurora A/B (IC50 = 4–13 nM) over 34 off-target kinases (e.g., Src, Chk1) .
    • Binding assays : Direct Kd measurements (20 nM for Aurora A, 30 nM for Aurora B) confirm target engagement .
    • Phenotypic validation : Endoreduplication and polyploidy in treated cells confirm on-target Aurora inhibition .

    Methodological Considerations

    • Data reproducibility : Detailed protocols for UHPLC-MS/MS (column specifications, MRM transitions) enable cross-lab validation .
    • Ethical compliance : All murine studies followed NCI Animal Care and Use Committee guidelines, emphasizing humane endpoints and sample size justification .
    • Statistical rigor : Use non-linear regression for IC50 calculations and ANOVA for comparing dosing regimens .

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    SCH-1473759
    Reactant of Route 2
    SCH-1473759

    試験管内研究製品の免責事項と情報

    BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。